Baseline FGFR1 Inhibitory Activity
Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone (referred to as Compound 1) serves as the baseline in a comparative SAR study. It demonstrates a quantifiable, moderate inhibitory activity against FGFR1, which is significantly lower than optimized derivatives but provides a high ligand efficiency starting point for design. This moderate potency is essential for establishing a clear therapeutic window for improvement [1].
| Evidence Dimension | FGFR1 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 1900 nM (1.9 μM) |
| Comparator Or Baseline | Derivative 4h (optimized analog) |
| Quantified Difference | 4h is 271-fold more potent |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This quantifies the compound's role as a validated but weakly active starting point, making it ideal for researchers who need a tractable scaffold for structure-based optimization rather than a pre-optimized, high-affinity binder.
- [1] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. https://doi.org/10.1039/d1ra02660g View Source
